molecular formula C12H12ClN5O B2928834 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 897615-21-3

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2928834
CAS No.: 897615-21-3
M. Wt: 277.71
InChI Key: HTMJPPJCUUJQLU-UHFFFAOYSA-N
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Description

The compound is an amide derivative, containing a tetrazole ring and a cyclopropane ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom . The cyclopropane ring is a three-membered carbon ring . The compound also contains a 4-chlorophenyl group, which is a phenyl ring with a chlorine atom attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the cyclopropane ring, and the 4-chlorophenyl group. The tetrazole ring is planar due to the sp2 hybridization of its atoms, while the cyclopropane ring is puckered due to angle strain .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the amide group, the tetrazole ring, or the chlorophenyl group. For example, the amide could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the electronegative chlorine atom would likely make the compound somewhat polar . The compound’s solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Potential

  • Synthesis of Tetrahydropyrimidine and Thiazolopyrimidine Derivatives : New derivatives were synthesized for potential biological activities. These compounds, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their thiazolopyrimidine counterparts, were evaluated for antimicrobial activities. Some showed significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).

  • Characterization of Cyclohexanecarboxamide Derivatives : A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, including those with chlorophenyl substituents. These compounds were evaluated for their structural properties using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction, contributing to the understanding of their chemical behavior and potential applications in medicinal chemistry (Özer et al., 2009).

  • Docking Studies of Tetrazole Derivatives : Tetrazole derivatives were examined through docking studies to understand their orientation and interaction with the cyclooxygenase-2 enzyme. This research provides insights into the design of COX-2 inhibitors and the structural requirements for their biological activity, emphasizing the importance of molecular docking in drug discovery (Al-Hourani et al., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing personal protective equipment, avoiding inhalation or skin contact, and ensuring good ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This might involve testing it against various biological targets, studying its mechanism of action, and eventually conducting preclinical and clinical trials .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)7-14-12(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMJPPJCUUJQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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